N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide is a complex organic compound that features a benzimidazole ring fused with a pyrazole ring, along with a chlorinated and methylsulfanyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Synthesis of Pyrazole Ring: The pyrazole ring is often formed by reacting hydrazines with 1,3-diketones under reflux conditions.
Coupling Reactions: The benzimidazole and pyrazole intermediates are then coupled using appropriate linkers and catalysts, such as palladium-catalyzed cross-coupling reactions.
Introduction of Chlorine and Methylsulfanyl Groups: Chlorination and methylsulfanyl substitution are typically achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorinated benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide has shown promise as an antimicrobial agent, capable of inhibiting the growth of various bacterial and fungal strains. It also exhibits anticancer properties by inducing apoptosis in cancer cells.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyrazole Derivatives: Compounds such as celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide stands out due to its combined benzimidazole and pyrazole moieties, which confer unique biological activities and chemical reactivity. This dual functionality allows it to interact with a broader range of biological targets and undergo diverse chemical transformations, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-11-9-17(23-18(26)13-10-12(27-2)7-8-14(13)20)25(24-11)19-21-15-5-3-4-6-16(15)22-19/h3-10H,1-2H3,(H,21,22)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAITRFKXMKEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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